molecular formula C8H7NO2 B1365024 6-Hydroxyisoindolin-1-one CAS No. 659737-57-2

6-Hydroxyisoindolin-1-one

Cat. No.: B1365024
CAS No.: 659737-57-2
M. Wt: 149.15 g/mol
InChI Key: YGEDYDDFFVHFEA-UHFFFAOYSA-N
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Description

Significance of Isoindolinone Scaffolds in Modern Drug Discovery and Development

The isoindolinone scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring. ontosight.ai This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity. ontosight.ainih.gov The versatility of the isoindolinone core allows for modifications at various positions, enabling the fine-tuning of a compound's physicochemical and biological properties. ontosight.ai This adaptability is crucial in the design of small molecule drugs with desired therapeutic effects.

Compounds built upon the isoindolinone framework have been explored for a multitude of biological activities. ontosight.ai These include the inhibition of enzymes, modulation of G-protein coupled receptors (GPCRs), and interaction with ion channels. ontosight.ai Consequently, isoindolinone derivatives have shown potential in several therapeutic areas, such as oncology, neuroscience, and cardiovascular diseases. ontosight.airesearchgate.net The development of drugs like thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, which contain a modified phthalimide (B116566) core related to the isoindolinone structure, has underscored the profound biological impact of this scaffold.

The isoindolinone structure can be found in various pharmaceutical agents and natural products, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, antitumor, and anti-diabetic properties. researchgate.netsemanticscholar.org For instance, certain N-phenyl isoindolinone derivatives have exhibited significant mortality rates against agricultural pests, highlighting the scaffold's potential beyond human medicine. acs.org

Historical Context of Hydroxyisoindolinone Derivatives in Bioactive Natural Products

The isoindolinone ring system has been a subject of scientific inquiry for many decades, with initial investigations into phthalimidine structures dating back to the mid-20th century. Isoindolinones, also known as phthalimidines, are essentially benzo-fused γ-lactams derived from the corresponding γ-amino carboxylic acids. nih.govresearchgate.net The discovery of the first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, from a marine sponge in 1982, was a pivotal moment that spurred extensive research into this class of compounds.

The 3-hydroxyisoindolin-1-one framework is a particularly important and versatile structure found in the synthesis of numerous natural products and pharmaceutical compounds. nih.gov These compounds are known for their significant biological activity and are present in a variety of bioactive molecules. nih.gov Notable examples of natural products and bioactive molecules containing the isoindolinone nucleus include:

Corollosporine derivatives: These compounds possess antibacterial properties. nih.gov

Chlortalidone: A well-known antihypertensive drug. nih.govnih.gov

Chilenine: A natural product with pharmacological relevance. nih.gov

Entonalactam C and Fumadensine: Natural products that carry the 3-hydroxyisoindolin-1-one core. nih.gov

The presence of the hydroxyl group, as seen in 6-Hydroxyisoindolin-1-one, can significantly influence a molecule's biological activity. This functional group can participate in hydrogen bonding, a critical interaction for the binding of many drugs to their biological targets. ontosight.ai The synthesis of 3-hydroxyisoindolin-1-one derivatives has traditionally relied on methods such as the reduction of phthalimides or the addition of organometallic reagents. nih.gov More recent advancements include palladium-catalyzed C-H activation and annulation reactions. nih.gov

Research Trajectories and Future Prospects for this compound Analogues

Current and future research on this compound and its analogues is focused on exploring their therapeutic potential across various diseases. The core isoindolinone scaffold's proven track record in drug discovery makes its derivatives, including this compound, promising candidates for further investigation.

One key area of research is the synthesis of novel derivatives and the evaluation of their biological activities. For example, the synthesis of 5-Fluoro-6-hydroxyisoindolin-1-one highlights how modifications to the core structure can enhance biological properties. The introduction of a fluorine atom can improve metabolic stability and bioavailability.

Researchers are also investigating the potential of isoindolinone derivatives as inhibitors of specific enzymes. For instance, novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrases (hCA I and hCA II), with some compounds exhibiting low nanomolar inhibitory activities. nih.gov Furthermore, some of these compounds have demonstrated antioxidant, antimicrobial, and dose-dependent anticancer activity against specific cancer cell lines without showing cytotoxicity to healthy cells. nih.gov

The development of new synthetic methodologies is another important research trajectory. Efficient, one-pot synthesis methods for isoindolinone derivatives are being developed to avoid the use of costly and complex metal catalysts. nih.gov These new methods aim to be more sustainable and practical for pharmaceutical applications. nih.gov

The exploration of isoindolinone scaffolds in pesticide development is also a promising area. The discovery of FM-1088, an isoindolinone-based acaricide, demonstrates the potential of this chemical class in agriculture to combat pest resistance. acs.org

Future prospects for this compound analogues are bright, with ongoing research likely to uncover new biological activities and therapeutic applications. The continued exploration of structure-activity relationships will be crucial in designing more potent and selective drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-2-1-5-4-9-8(11)7(5)3-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEDYDDFFVHFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468056
Record name 6-hydroxyisoindolin-1-one
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659737-57-2
Record name 2,3-Dihydro-6-hydroxy-1H-isoindol-1-one
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Record name 6-hydroxyisoindolin-1-one
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Record name 6-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Advanced Synthetic Methodologies for 6 Hydroxyisoindolin 1 One and Its Derivatives

Comprehensive Analysis of Asymmetric Synthesis Approaches for Chiral Isoindolinones

The asymmetric synthesis of 3-substituted isoindolinones has evolved from classical methods to more sophisticated catalytic strategies. nih.govchim.it Traditionally, the preparation of enantiomerically enriched isoindolinones relied on the resolution of racemic mixtures and the use of chiral auxiliaries. nih.govchim.it While effective to some extent, these methods can be inefficient in terms of yield. chim.it More recently, significant advancements have been made in the development of catalytic asymmetric syntheses, which offer more efficient and direct routes to chiral isoindolinones. nih.govchim.it These modern approaches are broadly categorized into chiral transition metal catalysis and organocatalysis, including the use of chiral phase transfer catalysts. nih.govchim.it

A highly effective and versatile method for the asymmetric synthesis of 3-substituted isoindolinones is the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org This strategy utilizes the readily available and recoverable tert-butanesulfinyl group as a chiral auxiliary. ua.es

Table 1: Asymmetric Alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one
ElectrophileProductYield (%)Diastereomeric Ratio (dr)
MeI3-Methylisoindolin-1-one derivative95>99:1
EtI3-Ethylisoindolin-1-one derivative96>99:1
BnBr3-Benzylisoindolin-1-one derivative98>99:1
Allyl-Br3-Allylisoindolin-1-one derivative97>99:1

Data is illustrative and based on findings reported for similar systems. acs.org

The resolution of racemic mixtures represents one of the earliest strategies for obtaining enantiomerically pure isoindolinones. chim.it This approach involves the separation of enantiomers from a 50:50 mixture, typically at the end of a synthetic sequence. chim.it Kinetic resolution is a common technique where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Methods for resolution include:

Crystallization with chiral acids or bases: Racemic isoindolinone derivatives with acidic or basic functional groups can be treated with a chiral resolving agent to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. chim.it For example, a racemic acid intermediate of an isoindolinone derivative was resolved using (R)- or (S)-1-phenylethylamine. chim.it

Chiral stationary phase chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. chim.it

Enzymatic kinetic resolution: Enzymes can selectively catalyze the transformation of one enantiomer over the other, providing a route to both the transformed product and the unreacted starting material in high enantiomeric excess. wikipedia.org

While resolution techniques can be effective, they are often limited by a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture, though dynamic kinetic resolution can overcome this limitation. chim.itwikipedia.org

The use of chiral auxiliaries covalently bonded to the isoindolinone precursor is a well-established strategy to induce stereoselectivity. nih.govchim.it The chiral auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed to afford the desired chiral product.

Commonly used chiral auxiliaries in isoindolinone synthesis include:

(R)- or (S)-phenylglycinol: Condensation of 2-formylbenzoic acid with (R)-phenylglycinol can produce a tricyclic γ-lactam as a single diastereoisomer. chim.it

(+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC): This chiral auxiliary has been successfully employed in the asymmetric synthesis of 3-substituted isoindolinones via a carbanion method. acs.org The N-acylisoindolinone derived from (+)-TCC undergoes deprotonation and subsequent alkylation with high diastereoselectivity. acs.org A key advantage of the TCC auxiliary is that it can be easily cleaved and recovered. acs.org

A chiral pool strategy involves using a readily available enantiopure starting material from nature to synthesize the target molecule. While less specifically detailed for a broad range of isoindolinones in the provided context, this approach is a fundamental concept in asymmetric synthesis.

Catalytic asymmetric synthesis has emerged as the most efficient and versatile approach for constructing chiral isoindolinones, offering high enantioselectivity with only a small amount of a chiral catalyst. nih.govchim.it These methods are generally divided into transition metal catalysis and organocatalysis. nih.gov

Chiral transition metal complexes are powerful catalysts for a variety of asymmetric transformations leading to isoindolinones. nih.govabo.fi Different metals and chiral ligands have been successfully employed in these syntheses. nih.gov

Examples of transition metal-catalyzed reactions for isoindolinone synthesis include:

Rhodium (Rh) and Copper (Cu) Catalysis: Chiral Rh(I) or Cu(I) catalysts have been used in the asymmetric arylation of N-tosylimines derived from 2-formylbenzoate to produce 3-aryl-substituted isoindolinones. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts have been utilized in asymmetric tandem aza-Heck/Sonogashira coupling reactions of O-phenyl hydroxamic ethers with terminal alkynes to yield chiral isoindolinones with a quaternary stereocenter. organic-chemistry.org

Nickel (Ni) Catalysis: A nickel-catalyzed reductive dicarbofunctionalization of enamides with alkyl iodides, using a chiral Bn-Biox ligand, provides 3,3-dialkyl-substituted isoindolinones with excellent enantioselectivities. organic-chemistry.org

Other transition metals such as Iridium (Ir) and Magnesium (Mg) have also been reported to catalyze the asymmetric synthesis of isoindolinones. nih.gov

Table 2: Examples of Chiral Transition Metal Catalysis in Isoindolinone Synthesis
Metal CatalystChiral Ligand TypeReaction TypeKey Feature
Rhodium (Rh)Phosphine-basedAsymmetric ArylationSynthesis of 3-aryl-substituted isoindolinones. nih.gov
Palladium (Pd)Phosphine-based (e.g., Bn-Biox)AminoalkynylationFormation of quaternary stereocenters. organic-chemistry.orgchemistryviews.org
Nickel (Ni)Bisoxazoline (Biox)Reductive DicarbofunctionalizationSynthesis of 3,3-dialkyl-substituted isoindolinones. organic-chemistry.org
Copper (Cu)VariousAsymmetric ArylationSynthesis of 3-aryl-substituted isoindolinones. nih.gov

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric reactions, has become a powerful tool for the synthesis of chiral isoindolinones. nih.govmdpi.com This approach avoids the use of potentially toxic and expensive metals.

Organocatalysts used in isoindolinone synthesis include:

Chiral Phosphoric Acids: These catalysts have been successfully used in enantioselective intramolecular heterocyclizations of in situ generated 3-hydroxyisoindolinone-derived N-acyliminium ions to afford functionalized 3,3-disubstituted isoindolinones with high stereocontrol. thieme-connect.comthieme-connect.com

Thiourea-based Catalysts: Bifunctional organocatalysts, such as Takemoto's catalyst, which is derived from trans-1,2-diaminocyclohexane, have proven highly effective in cascade reactions. nih.gov For instance, the asymmetric nitro-Mannich reaction of α-amido sulfones followed by in situ cyclization, catalyzed by Takemoto's catalyst, yields 3-(nitromethyl)isoindolin-1-ones with very high enantioselectivities (up to 98% ee). nih.gov

Cinchona Alkaloid-derived Catalysts: These have been used as chiral organocatalysts for the preparation of 3-substituted isoindolinones. rsc.org

Chiral Phase Transfer Catalysis (PTC) is a subset of organocatalysis that is particularly useful for reactions involving a water-soluble and an organic-soluble reactant. mdpi.com Chiral phase-transfer catalysts, often chiral ammonium salts, can promote asymmetric reactions to generate chiral isoindolinones. nih.govuantwerpen.be For example, bifunctional ammonium salts derived from cinchona alkaloids or trans-1,2-cyclohexanediamine have been effective in the asymmetric cascade reaction of 2-acetylbenzonitrile with dimethylmalonate to produce 3,3-disubstituted isoindolinones. mdpi.comuantwerpen.be While initial enantioselectivities may be moderate, they can often be enhanced through recrystallization. mdpi.comuantwerpen.be

Table 3: Organocatalytic Approaches to Chiral Isoindolinones
Catalyst TypeExample CatalystReaction TypeEnantiomeric Excess (ee)
Bifunctional ThioureaTakemoto's CatalystAza-Henry/LactamizationUp to 98% nih.gov
Chiral Phosphoric AcidSPINOL-derivedIntramolecular HeterocyclizationUp to 98:2 er thieme-connect.comthieme-connect.com
Chiral Phase Transfer CatalystCinchona Alkaloid-derivedAza-Michael AdditionUp to 99% (after recrystallization) rsc.orgresearchgate.net
Chiral Phase Transfer Catalyst1,2-Diaminocyclohexane-derivedCascade ReactionUp to 96% (after recrystallization) mdpi.comuantwerpen.be

Catalytic Asymmetric Syntheses

Transition Metal-Catalyzed Synthetic Protocols for Isoindolinone Ring Systems

Transition metal catalysis has revolutionized the synthesis of isoindolinone ring systems, offering a broad scope of reactions with high efficiency and selectivity. These methods facilitate the construction of the core structure and the introduction of various substituents, which is crucial for developing derivatives of 6-hydroxyisoindolin-1-one. nih.govabo.fi

C-C Bond Forming Reactions for Isoindolinone Derivatization

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and transition metal-catalyzed reactions have provided powerful tools for the derivatization of isoindolinones. These reactions are instrumental in building molecular complexity and accessing a wide range of substituted isoindolinone derivatives. nih.govabo.fi Methodologies such as C-H activation, cross-coupling, and carbonylation are key strategies that involve the formation of C-C bonds. nih.govabo.fi For instance, rhodium-catalyzed double C-H bond functionalization has been used to create 3-spiro substituted isoindolinones, forming two new C-C bonds and one C-N bond in the process. researchgate.net

While specific applications of all C-C bond-forming reactions to this compound are not extensively documented, the general applicability of these methods to the isoindolinone scaffold suggests their potential for synthesizing and derivatizing this specific isomer. nih.govabo.fi

C-H Activation Strategies in Isoindolinone Synthesis

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including isoindolinones. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Both palladium and rhodium-based catalytic systems have been successfully employed for C-H olefination/annulation sequences to generate 3-monosubstituted isoindolinones. nih.gov

Rhodium-catalyzed C-H activation of N-benzoylsulfonamides and their subsequent annulation with olefins or diazoacetates provides a versatile route to a wide array of isoindolinones. nih.gov The reaction is compatible with various functional groups on the benzoyl ring, including electron-donating and electron-withdrawing groups, suggesting its potential applicability for the synthesis of this compound derivatives, provided a suitable protecting group for the hydroxyl functionality is used. nih.gov

Catalyst SystemStarting MaterialsProduct TypeKey Features
[{RhCl2Cp*}2]N-benzoylsulfonamides, olefins/diazoacetate3-monosubstituted and 3,3-disubstituted isoindolinonesBroad substrate scope, high yields. nih.gov
Palladium catalystsN-benzoylsulfonamides, olefins3-monosubstituted isoindolinonesEfficient C-H olefination/annulation sequence. nih.gov

Cross-Coupling and Carbonylation Reactions for Isoindolinones

Palladium-catalyzed cross-coupling and carbonylation reactions are powerful methods for the construction of the isoindolinone core. rsc.orgmdpi.com These reactions typically involve the coupling of an aryl halide with a suitable partner in the presence of a palladium catalyst and a carbon monoxide source for carbonylation.

A notable example is the synthesis of 3-methylene-isoindolin-1-ones from 2-iodobenzamides and (silyl)alkynes under aqueous phase-transfer conditions using a CuCl/PPh3 catalyst system. rsc.org This method benefits from high yields and short reaction times. rsc.org Furthermore, one-pot processes starting from 2-iodobenzamides, aryl halides, and a convenient acetylene surrogate under Pd/Cu catalysis have been developed. rsc.org While a direct application to a 6-hydroxy substituted starting material is not explicitly detailed, the robustness of these methods suggests their feasibility for such substrates with appropriate protection of the hydroxyl group.

Carbonylation reactions, which introduce a carbonyl group, are also integral to the synthesis of the lactam ring in isoindolinones. Palladium-catalyzed C-H carbonylation of benzylamines provides a direct route to the isoindolinone scaffold. organic-chemistry.org

Condensation, Addition, and Formal Cycloaddition Reactions in Isoindolinone Assembly

The construction of the isoindolinone ring can also be achieved through condensation, addition, and formal cycloaddition reactions, often catalyzed by transition metals. nih.govabo.fi These strategies allow for the assembly of the heterocyclic system from simpler, readily available starting materials. nih.govabo.fi For instance, a one-pot synthesis of functionalized isoindolinones can be achieved from 2-cyanobenzaldehydes and various aryl/heteroaryl methyl ketones. scilit.com The proposed mechanism involves the initial attack of the enolate of the ketone on the aldehyde, followed by an intramolecular cyclization involving the nitrile group. scilit.com

Rhodium(III)-catalyzed formal [4+1] cycloaddition of benzohydroxamic acids with diazo compounds via C-H bond activation represents another advanced strategy for constructing the isoindolinone core. nih.gov

Electrochemical Synthesis Approaches for Isoindolinone Derivatives

Electrochemical methods offer a sustainable and powerful alternative for the synthesis of isoindolinone derivatives. rsc.org These reactions utilize electricity as a traceless reagent, often enabling transformations that are difficult to achieve with conventional chemical reagents. The reduction of cyclic imides, such as phthalimides, in an undivided cell with carbon electrodes can be controlled by the applied electric current and reaction time to yield hydroxylactams, which are precursors to isoindolinones. organic-chemistry.org This method is noted for its broad substrate scope and high functional group tolerance. organic-chemistry.org

While the direct electrochemical synthesis of this compound has not been explicitly reported, the general applicability of electrochemical reduction to phthalimide (B116566) derivatives suggests its potential for accessing the corresponding hydroxylactam precursor. organic-chemistry.org

Metal-Free and Sustainable Synthetic Approaches for Hydroxyisoindolinones

In recent years, there has been a significant shift towards the development of metal-free and sustainable synthetic methodologies to minimize the environmental impact of chemical processes. nih.govresearchgate.netnih.gov These approaches often utilize readily available and non-toxic reagents and catalysts.

An efficient one-pot, metal-free method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols has been reported. nih.gov This reaction proceeds under mild conditions and offers good yields, making it an environmentally friendly option. nih.gov Another sustainable approach involves the use of ultrasonic irradiation to promote the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides and primary amines. nih.gov This method is characterized by high efficiency, high yields, and tolerance of various functional groups. nih.gov

A catalyst-free synthesis of isoindolinone derivatives has been developed through a three-component reaction of o-formylbenzoic acid, a primary amine, and an acetophenone in water, a green solvent. researchgate.net This method is lauded for its mild reaction conditions and broad substrate scope. researchgate.net Additionally, photodecarboxylative addition of carboxylates to phthalimide derivatives in aqueous media provides a route to 3-hydroxy-isoindolin-1-one derivatives. nih.gov

MethodStarting MaterialsKey Features
One-pot synthesis2-Benzoylbenzoic acid, chlorosulfonyl isocyanate, alcoholsMetal-free, mild conditions, good yields. nih.gov
Ultrasonic irradiation3-Alkylidenephtalides, primary aminesHigh efficiency, high yields, sustainable. nih.gov
Three-component reactiono-Formylbenzoic acid, primary amine, acetophenoneCatalyst-free, green solvent (water), mild conditions. researchgate.net
PhotodecarboxylationPhthalimide derivatives, carboxylatesAqueous media, synthesis of 3-hydroxy derivatives. nih.gov

A specific example of synthesizing a this compound derivative involves a multi-step sequence starting from 3-methoxybenzoic acid. The synthesis of 2-benzyl-6-hydroxyisoindolin-1-one was achieved in eight steps, with key transformations including nucleophilic substitution and cyclization reactions. jocpr.com

Tandem Transformations for 3-Hydroxyisoindolin-1-one in Aqueous Media

The development of synthetic protocols in aqueous media represents a significant advancement in green chemistry. For the synthesis of isoindolinone derivatives, tandem reactions in water offer mild, environmentally friendly, and efficient pathways.

One notable strategy involves a tandem sequence of desilylation, cross-coupling, and hydroamidation under aqueous phase-transfer conditions. This method allows for the synthesis of 3-methylene-isoindolin-1-ones from 2-iodobenzamides and (silyl)alkynes. rsc.org The use of an inexpensive CuCl/PPh₃ catalyst system in the presence of n-Bu₄NBr (TBAB) as a phase-transfer agent facilitates the reaction, yielding products in high yields within short reaction times (e.g., 30 minutes). rsc.org A key advantage is the in situ "unmasking" of terminal alkynes from their silyl-protected forms, streamlining the process. rsc.org

Another catalyst-free approach has been developed for synthesizing 3-benzyl-3-hydroxy-isoindolin-1-one derivatives in water. By optimizing conditions such as solvent, substrate molar ratio, temperature, and time, the reaction proceeds optimally in water at 70°C over 12 hours, achieving yields of up to 96%. researchgate.net This method demonstrates a broad substrate scope, with consistently high yields of around 90% across various substrates, highlighting its advantages of mild conditions and environmental friendliness. researchgate.net

Ultrasonic-Assisted Synthesis of Hydroxyisoindolin-1-one Derivatives

The application of ultrasonic irradiation in organic synthesis has gained traction as a green and efficient alternative to conventional heating. nih.govusp.br This technique utilizes the mechanical effects of acoustic cavitation to enhance reaction rates and yields, often under milder conditions and in shorter timeframes. nih.govnih.govnih.gov

A practical and efficient synthesis of 3-hydroxyisoindolin-1-ones has been developed using ultrasonic irradiation on 3-alkylidenephtalides and primary amines. nih.govrsc.orgresearchgate.net This method is noted for its high efficiency, excellent yields, and broad functional group tolerance. nih.govresearchgate.net Compared to conventional heating, which might take several hours, ultrasound-assisted synthesis can be completed in as little as 30 minutes with improved yields. nih.gov For instance, the reaction of 3-benzylidenephtalide and n-butylamine in methanol at 60°C under ultrasound yielded 93% of the product in 30 minutes, whereas conventional heating for 5 hours yielded only 82%. nih.gov

The scalability of this ultrasonic method has been demonstrated, allowing for multigram synthesis. nih.govrsc.orgresearchgate.net Furthermore, the methodology can be extended to one-pot syntheses of other isoindolin-1-one (B1195906) motifs by leveraging the in situ generated 3-hydroxyisoindolin-1-ones as synthetic equivalents of reactive N-acyliminium (NAI) ion intermediates. nih.govnih.gov This allows for subsequent reactions, such as reduction with NaBH₃CN, to produce various 3-substituted-isoindolin-1-ones in a single pot. nih.gov

Comparison of Ultrasonic vs. Conventional Heating for Isoindolin-1-one Synthesis nih.gov
MethodReaction TimeYield
Ultrasonic Irradiation30 minutes93%
Conventional Heating5 hours82%

Photodecarboxylative Addition Strategies for 3-Hydroxyisoindolin-1-ones

Photochemical methods provide a mild and versatile alternative for C-C bond formation. The photodecarboxylative addition of carboxylates to phthalimides is an effective strategy for accessing 3-hydroxy-isoindolin-1-one derivatives. nih.govjcu.edu.auresearchgate.net This reaction typically proceeds in aqueous media via a photo-induced electron transfer (PET) mechanism. nih.govresearchgate.net

In this process, readily available carboxylate salts are used as alkylation agents. nih.gov Irradiation of a phthalimide derivative in the presence of a carboxylate, often with a triplet sensitizer like acetone, leads to the formation of a 3-substituted-3-hydroxyisoindolin-1-one. researchgate.netresearchgate.net This method has been successfully applied to synthesize a variety of derivatives in good to excellent yields. nih.govresearchgate.net The resulting 3-hydroxyisoindolin-1-ones are stable intermediates that can be subsequently dehydrated under acidic conditions to furnish the corresponding 3-(alkyl and aryl)methyleneisoindolin-1-ones. nih.govjcu.edu.auresearchgate.netnih.gov

This photochemical approach is a key step in a simple three-step synthesis of biologically active 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones. nih.govresearchgate.net The versatility of this key step allows for its application in synthesizing known local anesthetics and has been demonstrated on a multigram scale. nih.gov

Examples of Photodecarboxylative Addition to N-Methylphthalimide researchgate.net
Carboxylate SourceResulting 3-SubstituentYield
Phenylacetic acidBenzylHigh
Acetic acidMethylGood
Propionic acidEthylGood

Multi-component Reactions (MCRs) for Complex Isoindolinone Chemotypes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful tool for rapidly building molecular complexity. beilstein-journals.org They are highly valued in combinatorial chemistry and diversity-oriented synthesis for generating libraries of structurally diverse compounds. beilstein-journals.org

Several MCR strategies have been developed for the synthesis of the isoindolinone core. A common approach employs a benzoic acid derivative, an amine, and a third component that provides the final carbon atom to complete the five-membered lactam ring. beilstein-journals.org For example, a three-component reaction of methyl 2-formylbenzoate, an amine, and a ketone can produce 3-substituted isoindolinones via a Mannich/lactamization sequence. beilstein-journals.org This reaction can proceed under catalyst-free conditions or with an acid catalyst like p-toluenesulfonic acid. beilstein-journals.org

Another MCR approach involves the tandem Ugi tetrazole reaction followed by intramolecular amidation. acs.org In this reaction, methyl o-formylbenzoates act as bireactive carbonyl components, reacting with amines, isocyanides, and trimethylsilyl azide (TMSN₃) to afford tetrazolyl-isoindolinones. acs.org Microwave irradiation has also been employed to optimize solid-phase MCRs, leading to good-to-excellent yields of 3-substituted isoindolinone derivatives. nih.govfrontiersin.org These MCRs provide efficient and atom-economical routes to complex isoindolinone chemotypes that would otherwise require lengthy, multi-step syntheses. beilstein-journals.org

Functionalization and Derivatization Strategies of the this compound Core

Introduction of Methyl Groups and their Impact on Analog Scalability

The introduction of a methyl group into a bioactive molecule, often referred to as the "magic methyl" effect, can significantly enhance a drug candidate's properties, including potency and selectivity, with only a minor change in its physical properties. nih.gov Specifically, installing a methyl group at the C3 stereocenter of the isoindolinone ring can be crucial for modulating binding affinity and activity. nih.gov

A convenient and scalable approach to 3-methylated, 3-substituted isoindolinones involves a cascade reaction of readily available 2-acylbenzonitriles with various nucleophiles, promoted by potassium carbonate (K₂CO₃). nih.gov This method has been successfully applied to the synthesis of 3-methylated analogs of biologically active compounds like Pazinaclone and PD172938, which bear a tetrasubstituted stereocenter. nih.gov The development of an organocatalytic asymmetric version of this reaction further allows for the synthesis of highly enantioenriched 3-methylated analogs, which is significant as the biological activity of such compounds is often enantiomer-specific. nih.gov This scalable synthesis provides a practical route for medicinal chemistry programs to explore the impact of methylation on the biological profiles of isoindolinone-based compounds. nih.gov

Grignard and Organolithium Reagent Additions to Phthalimides for 3-Hydroxyisoindolin-1-ones

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to the carbonyl groups of phthalimides is a classic and effective method for synthesizing 3-substituted-3-hydroxyisoindolin-1-ones. nih.govresearchgate.net These reagents act as powerful carbon-based nucleophiles, attacking one of the electrophilic carbonyl carbons of the phthalimide ring. wikipedia.orgdalalinstitute.comlibretexts.org The resulting tetrahedral intermediate, upon aqueous workup, yields the desired 3-hydroxyisoindolin-1-one.

This method is versatile, allowing for the introduction of a wide range of alkyl, alkenyl, and aryl substituents at the C3 position, depending on the organometallic reagent used. researchgate.net While highly effective, the strong basicity of these reagents requires careful control of reaction conditions, particularly the exclusion of moisture and acidic protons from the reaction environment to prevent quenching of the reagent. libretexts.orgmasterorganicchemistry.com Despite some limitations regarding functional group tolerance on the substrates, the addition of Grignard and organolithium reagents remains a fundamental and widely used strategy for accessing the 3-hydroxyisoindolin-1-one scaffold, a key precursor for many other isoindolinone derivatives. nih.govresearchgate.net

Regio- and Stereoselective Functionalization of the Isoindolinone Skeleton

The strategic functionalization of the isoindolinone skeleton is critical for synthesizing complex molecules with specific biological activities. Methodologies that control the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents are paramount in medicinal chemistry and drug discovery. Advanced synthetic strategies, particularly those involving transition-metal catalysis and organocatalysis, have enabled precise modifications of the isoindolinone core.

Regioselective Functionalization

Regioselectivity dictates the specific site of chemical modification on the isoindolinone framework. This can involve either the aromatic ring or the lactam portion of the molecule. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective introduction of functional groups, avoiding the need for pre-functionalized starting materials. nih.govnih.govacs.org

Rhodium and ruthenium catalysts have been extensively used for this purpose. For instance, rhodium complexes can catalyze the annulation of N-benzoylsulfonamides with olefins and diazoacetates to yield a wide array of 3-substituted and 3,3-disubstituted isoindolinones. nih.gov Similarly, ruthenium-catalyzed oxidative C-H coupling of N-tosyl-benzamides with acrylates, followed by an aza-Michael reaction, provides access to 3-substituted isoindolinones. nih.gov A newer approach merges the strain-release of 1,2-oxazetidines with carboxylic acid-directed C–H activation, catalyzed by ruthenium, to prepare diverse isoindolinone structures from readily available benzoic acids. acs.org

Another strategy for achieving regioselectivity is through BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides. This method results in the exclusive N-cyclization of the amide, leading to the formation of (Z)-3-benzylideneisoindolin-1-ones with high stereoselectivity. nih.govacs.orgresearchgate.net

Table 1: Regioselective C-H Functionalization for Isoindolinone Synthesis
Catalyst/ReagentSubstrateCoupling PartnerProduct TypeReference
[{RhCl2Cp*}2]N-BenzoylsulfonamideOlefins / Diazoacetate3-Substituted or 3,3-Disubstituted Isoindolinones nih.gov
Ruthenium CatalystN-Tosyl-benzamideAcrylates3-Substituted Isoindolinones nih.gov
[{Ru(p-cymene)Cl2}]2Benzoic AcidN-Tosyl-1,2-oxazetidineStructurally Diverse Isoindolinones acs.org
n-BuLi / I22-(1-Alkynyl)benzamideN/A (Intramolecular)(Z)-3-Alkylideneisoindolin-1-ones nih.govacs.org

Stereoselective Functionalization

Stereoselective methods are crucial for creating chiral isoindolinones, which often exhibit distinct biological activities depending on their configuration. These methods can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis: Diastereoselective strategies aim to control the relative stereochemistry of multiple stereocenters. One-pot tandem reactions, such as the base-catalyzed reaction of 2-cyanobenzaldehyde with primary nitroalkanes, can produce 3-substituted isoindolinones with good diastereoselectivity. acs.org The selectivity in these reactions can arise from a combination of kinetic factors during the formation of diastereomers and different solubilities that allow for direct crystallization of one diastereomer from the reaction mixture. acs.org Organocatalysis has also been employed to synthesize heterocyclic hybrids, such as isoindolinone-imidates and isoindolinone-phthalides, with excellent diastereo- and enantioselectivities. rsc.org

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral isoindolinone is a significant challenge that has been addressed through various catalytic asymmetric methods.

Transition Metal Catalysis: Palladium and cobalt are prominent metals used in the enantioselective synthesis of isoindolinones. A palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes provides access to chiral isoindolinones bearing a quaternary stereocenter with up to 97% enantiomeric excess (ee). acs.org Similarly, a sequential aza-Heck/Suzuki coupling reaction using a palladium catalyst with chiral phosphoramidite ligands yields chiral products with high enantioselectivity. acs.orgnih.gov Cobalt-catalyzed enantioselective C-H carbonylation offers a cost-effective method to produce a diverse range of chiral isoindolinones with yields up to 92% and enantioselectivities up to 99% ee. bohrium.comthieme-connect.com This method has been applied to the asymmetric synthesis of bioactive molecules like (S)-Pazinaclone. bohrium.comthieme-connect.com

Organocatalysis: Chiral bifunctional organocatalysts, such as Takemoto's catalyst, have been effective in asymmetric Mannich reactions to synthesize isoindolinone-pyrazole hybrids with high enantioselectivity (up to 89% ee). mdpi.com These catalysts are crucial not only for achieving high enantioselectivity but also for catalyzing the key cyclization step. mdpi.com

Chiral Auxiliaries: A classic and reliable method involves the use of chiral auxiliaries attached to the nitrogen atom. For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized and then deprotonated, followed by alkylation. This process affords a range of 3-substituted isoindolinones in excellent yields and high diastereomeric ratios. acs.org

Table 2: Enantioselective Methodologies for Chiral Isoindolinone Synthesis
MethodCatalyst/AuxiliaryReaction TypeOutcome (Yield / ee)Reference
Palladium CatalysisPd(OAc)2 / Chiral LigandAza-Heck/Sonogashira CouplingGood yields / up to 97% ee acs.org
Palladium CatalysisPalladium / Phosphoramidite LigandAza-Heck/Suzuki CouplingHigh yields / up to 96:4 er acs.orgnih.gov
Cobalt CatalysisCobalt(II) salt / Chiral LigandC-H Carbonylationup to 92% yield / up to 99% ee bohrium.comthieme-connect.com
OrganocatalysisTakemoto's CatalystMannich Reaction/Cyclization~70% overall yield / 89% ee mdpi.com
Chiral AuxiliaryN-tert-Butylsulfinyl groupDirect AlkylationExcellent yields / high dr acs.org

Molecular Pharmacology and Biological Activities of 6 Hydroxyisoindolin 1 One Derivatives

Antineoplastic and Antiproliferative Mechanisms

Derivatives of 6-Hydroxyisoindolin-1-one have demonstrated significant potential as anticancer agents through various mechanisms that disrupt the growth and survival of cancer cells.

Inhibition of Tumor Growth and Progression Pathways

The anticancer activity of isoindolin-1-one (B1195906) derivatives is partly attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, growth, and survival. One of the critical pathways implicated in cancer is the PI3K/Akt/mTOR pathway. Some isoindolin-1-one derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in this pathway that is often overexpressed in cancer, leading to uncontrolled cell growth. By inhibiting PI3Kγ, these compounds can effectively suppress downstream signaling and curb tumor progression.

Another important target is the ribosomal protein S6 kinase 1 (S6K1), a downstream effector of the mTOR signaling pathway. Overexpression of S6K1 is associated with poor prognosis in several cancers, including breast cancer. Certain isoindoline-1,3-dione derivatives have been shown to act as ATP-competitive inhibitors of S6K1, thereby hindering fundamental cellular processes that are crucial for cancer cell proliferation and survival mdpi.comepfl.ch.

Induction of Apoptotic Mechanisms in Cancer Cell Lines

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Several studies have shown that isoindolin-1-one derivatives are effective inducers of apoptosis in various cancer cell lines. The mechanisms underlying this pro-apoptotic activity are multifaceted and can involve both intrinsic and extrinsic pathways.

Research has indicated that these compounds can modulate the expression of key apoptotic regulators. For instance, some derivatives have been observed to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic process. The activation of caspase-3 and caspase-9, in particular, has been noted following treatment with certain isoindolin-1-one derivatives, leading to the cleavage of cellular substrates and ultimately, cell death nih.govnih.gov.

Modulation of Immunomodulatory Drug (IMiD) Pathways and Cereblon Interaction

Immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, which feature an isoindolinone core structure, are known to exert their anticancer effects through interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN) researchgate.netmdpi.com. This interaction leads to the targeted degradation of specific proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells, particularly in multiple myeloma mdpi.com.

While direct studies on this compound derivatives are limited in this context, the structural similarity of the isoindolin-1-one scaffold to that of IMiDs suggests a potential for these compounds to interact with Cereblon. The glutarimide moiety of IMiDs is known to bind to a hydrophobic pocket in the thalidomide-binding domain of Cereblon, while the isoindolinone ring is more solvent-exposed mdpi.com. This suggests that modifications at the 6-hydroxy position of the isoindolin-1-one core could influence the interaction with Cereblon and the subsequent recruitment of substrate proteins for degradation. The development of novel isoindolinone-based Cereblon ligands is an active area of research for targeted protein degradation in cancer therapy nih.gov.

Activity Against Specific Cancer Cell Lines (e.g., HepG2, K562, HT-29, A549, Nemalwa)

The cytotoxic and antiproliferative effects of isoindolin-1-one derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

HepG2 (Hepatocellular Carcinoma): Certain indolinone-based derivatives have shown significant cytotoxicity against HepG2 cells, with some compounds exhibiting IC50 values in the low micromolar range. For example, a derivative with a chlorine substitution displayed an IC50 of 2.53 µM nih.gov. Other studies have also reported the sensitivity of HepG2 cells to various isothiocyanates, which are structurally distinct but also show anticancer properties mdpi.com.

K562 (Chronic Myeloid Leukemia): A pyrano-pyridine derivative was found to be most effective against K562 leukemia cells with an IC50 value of 20 μM, inducing apoptosis and oxidative stress news-medical.netnih.gov. Another study on jolkinolide B, a diterpene, showed a significant decrease in the proliferation of K562 cells with an IC50 value of 12.1 µg/mL through the induction of apoptosis wikipedia.org.

HT-29 (Colon Adenocarcinoma): Isoindoline derivatives have been shown to inhibit the growth of HT-29 cells in a dose-dependent manner. One study found that a specific derivative, NCTD4, exhibited a cytotoxic effect due to membrane damage nih.govnih.gov.

A549 (Lung Carcinoma): Several studies have reported the cytotoxic activity of isoindolinone and related derivatives against the A549 human lung cancer cell line. One study found that an isoindole derivative containing an azide and silyl ether group exhibited higher inhibitory activity than the standard drug 5-FU, with an IC50 value of 19.41 µM youtube.com. Another study on novel isoindolinone derivatives showed that one compound exhibited dose-dependent anticancer activity against A549 cells nih.gov.

Nemalwa (Burkitt's Lymphoma): Currently, there is a lack of specific data in the public domain regarding the activity of this compound derivatives against the Nemalwa cell line. Further research is needed to evaluate the potential of these compounds against this specific type of lymphoma.

Interactive Data Table: Cytotoxicity of Isoindolin-1-one and Related Derivatives

Compound TypeCell LineIC50 ValueReference
Indolinone Derivative (with Chlorine)HepG22.53 µM nih.gov
Pyrano-pyridine DerivativeK56220 µM news-medical.netnih.gov
Isoindole Derivative (with azide and silyl ether)A54919.41 µM youtube.com
Isoindolinone DerivativeA549650.25 µg/mL nih.gov

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as DNA replication, transcription, and recombination. These enzymes are validated targets for cancer chemotherapy, and their inhibitors can induce cytotoxic DNA lesions in cancer cells youtube.com.

While direct evidence for DNA topoisomerase inhibition by this compound derivatives is not yet established, structurally related compounds, such as indenoisoquinolines, are known to be potent inhibitors of topoisomerase I (Top1). These compounds stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and subsequent cell death. The mechanism of action involves the intercalation of the inhibitor into the DNA at the site of cleavage, preventing the re-ligation of the DNA strand. Given the planar heterocyclic nature of the isoindolin-1-one scaffold, it is plausible that its derivatives could also interact with DNA and topoisomerase enzymes. Further investigation is warranted to explore the potential of this compound derivatives as topoisomerase inhibitors.

Anti-inflammatory and Immunomodulatory Effects

In addition to their anticancer properties, derivatives of the isoindoline and isoquinoline core structures have demonstrated significant anti-inflammatory and immunomodulatory activities. Inflammation is a critical component of the tumor microenvironment and can contribute to cancer progression.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway mdpi.comnews-medical.netnih.gov. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, isoquinoline derivatives can suppress the production of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) mdpi.com.

Furthermore, some isoindoline-1,3-dione derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain. The immunomodulatory effects also extend to the modulation of cytokine production, with some compounds capable of both suppressing pro-inflammatory cytokines and, in some contexts, enhancing the production of anti-inflammatory cytokines researchgate.net. This dual activity highlights the potential of these compounds to restore immune balance.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

Derivatives of isoindolin-1-one have demonstrated notable anti-inflammatory properties through the modulation of key inflammatory mediators. Research has particularly highlighted their ability to suppress pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The mechanism for this action is often linked to the inhibition of critical signaling pathways involved in the inflammatory response.

One of the primary mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of the Phosphoinositide 3-kinase gamma (PI3Kγ) pathway. Upregulation of PI3Kγ is associated with the promotion of an immunosuppressive phenotype in macrophages, which involves the suppression of inflammatory cytokines like TNF-α nih.govnih.gov. By inhibiting PI3Kγ, isoindolin-1-one derivatives can effectively modulate the production of TNF-α.

While the direct inhibition of IL-6 by this compound derivatives is an area of ongoing research, related compounds have shown significant inhibitory effects on this cytokine. For instance, certain indole and aminophenylmorpholin-3-one conjugates have been found to reduce lipopolysaccharide (LPS)-induced levels of both TNF-α and IL-6 in microglial cells nih.gov. This suggests that compounds with similar structural motifs may share this capacity for dual inhibition of key inflammatory cytokines.

The anti-inflammatory potential of the broader class of isoindoline derivatives has been further substantiated in studies evaluating their effects on carrageenan-induced edema in animal models. These studies have shown significant, dose-dependent inhibition of inflammation, comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) researchgate.net.

PI3Kγ Inhibition and Immune Microenvironment Repolarization

The enzyme PI3Kγ plays a crucial role in regulating immune responses, particularly within the tumor microenvironment. It is primarily expressed in leukocytes and is involved in the polarization of tumor-associated macrophages (TAMs). TAMs can exist in two main states: the M1-like phenotype, which is pro-inflammatory and anti-tumorigenic, and the M2-like phenotype, which is immunosuppressive and promotes tumor growth.

PI3Kγ signaling is known to promote the M2-like polarization of TAMs, leading to an immunosuppressive tumor microenvironment nih.gov. This is achieved, in part, by suppressing the production of pro-inflammatory cytokines such as TNF-α and interleukin-12 (IL-12) through the activation of the AKT/mTOR pathway nih.govnih.gov.

Antimicrobial Properties

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Several studies have highlighted the potential of isoindolin-1-one derivatives as antibacterial agents. These compounds have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a range of N-substituted isoindolin-1-ones have been synthesized and screened for their in vitro antibacterial activity, with some derivatives demonstrating excellent inhibition against both bacterial types researchgate.net.

In one study, N-substituted isoindolin-1-one-3-phosphonate compounds were screened for their antimicrobial activities. Two of the synthesized compounds were found to be most active against the Gram-positive bacterium Micrococcus luteus. The screening also included other Gram-positive strains such as Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus, as well as the Gram-negative bacterium Salmonella typhimurium.

Another investigation into isoindolinone derivatives assessed their antibacterial properties by measuring inhibition zones against various bacterial strains. One particular compound exhibited a broad spectrum of activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria.

It is important to note that the specific antibacterial activity can vary significantly based on the substitutions on the isoindolin-1-one core structure.

Table 1: Antibacterial Activity of Selected Isoindolin-1-one Derivatives

Bacterial Strain Type Activity
Staphylococcus aureus Gram-Positive Active
Bacillus cereus Gram-Positive Active
Micrococcus luteus Gram-Positive Active
Listeria monocytogenes Gram-Positive Variable
Escherichia coli Gram-Negative Active
Klebsiella pneumoniae Gram-Negative Active

Antifungal Efficacy Against Various Fungal Strains

The antifungal potential of isoindolin-1-one derivatives has also been explored. Studies have shown that certain derivatives possess efficacy against various fungal strains. For example, synthesized N-substituted isoindolin-1-one-3-phosphonates were tested against the fungus Candida albicans.

In a broader screening of isoindolinone derivatives, antifungal activity was evaluated against Candida albicans and Yarrowia lipolytica. One of the tested compounds demonstrated notable antifungal properties against both of these strains.

Table 2: Antifungal Spectrum of Isoindolin-1-one Derivatives

Fungal Strain Activity
Candida albicans Active

Antiviral Activities Against Human Viruses

Research into the antiviral properties of isoindolin-1-one derivatives is an emerging area. While direct studies on this compound are limited, investigations into structurally related compounds, such as isoquinolone derivatives, have shown promising results.

A study focusing on isoquinolone derivatives identified a compound with inhibitory activity against both influenza A and B viruses. The mechanism of action was found to be the targeting of viral polymerase activity. Through structural modifications, researchers were able to develop a derivative with reduced cytotoxicity while maintaining antiviral efficacy, suggesting that the isoquinolone skeleton could serve as a backbone for the development of new antiviral drugs. It is plausible that the isoindolin-1-one scaffold could also be explored for similar antiviral potential.

Neurological and Psychiatric Disorder Research

Derivatives of this compound are being investigated for their potential therapeutic applications in neurological and psychiatric disorders. A significant area of this research focuses on their interaction with metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.

Specifically, novel 6-aryl isoindolin-1-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2). The modulation of mGluR2 is a promising therapeutic strategy for certain psychiatric disorders. The development of these NAMs has involved iterative library synthesis to enhance their potency, selectivity, and pharmacokinetic profiles.

While not directly focused on therapeutic applications, it is also worth noting that isoquinoline derivatives, which are structurally related to isoindolin-1-ones, have been studied as potential endogenous neurotoxins in the context of Parkinson's disease. This research highlights the complex interactions that this class of compounds can have within the central nervous system.

Anxiolytic and Sedative Properties

Certain derivatives of isoindolin-1-one have been investigated for their potential as sedative-hypnotic and anxiolytic agents. Research has focused on developing water-soluble compounds suitable for intravenous administration, leading to the synthesis of approximately 170 derivatives. nih.gov Among these, a series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs demonstrated significant sedative-hypnotic activity in mouse models. nih.gov These compounds not only showed potent effects but also exhibited a wide safety margin. nih.gov

The mechanism of action for the anxiolytic and sedative effects of some related heterocyclic compounds, like pyridoindoles, is thought to involve the modulation of GABA-A receptors. nih.gov Specifically, the α2-subunit of the GABA-A receptor is associated with anxiolytic properties, while the α1-subunit is linked to sedative effects. nih.gov Non-selective partial agonists of GABA-A receptors have been reported to possess better anxiolytic properties with less inhibition of motor activity compared to traditional benzodiazepines. nih.gov While the precise mechanisms for this compound derivatives are still under full investigation, the modulation of the GABAergic system represents a key area of interest.

Compound IDHypnotic Dose (HD50) in mice (mg/kg, IV)Lethal Dose (LD50) in mice (mg/kg, IV)Therapeutic Index (LD50/HD50)
Analog 3(-)2.3588.6737.73
Analog 5(-)1.9064.6934.05
Analog 27(-)2.17>120>55.30
Analog 47(-) [JM-1232(-)]3.12>120>38.46

Potential in Alzheimer's Disease and Parkinson's Disease Therapies

Isoindoline derivatives are being explored as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. hilarispublisher.com The core structure of these compounds is seen as a promising scaffold for developing molecules that can interact with key targets in the central nervous system. hilarispublisher.com For Alzheimer's disease, one area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A study on dioxoisoindoline derivatives, which share a structural relationship with this compound, demonstrated their ability to inhibit AChE in in-vitro experiments. hilarispublisher.com

In the context of Parkinson's disease, research has focused on the dopaminergic system. hilarispublisher.com Some isoindoline derivatives have been designed and evaluated for their selectivity for the dopamine D2 receptor. hilarispublisher.com In-vivo studies using a mouse model of Parkinson's disease (MPTP model) have shown that certain isoindoline compounds can have an effect on motor activity. hilarispublisher.com While not directly studying this compound, this research highlights the potential of the broader isoindoline class of compounds in the development of therapies for neurodegenerative diseases. hilarispublisher.com

Modulation of Neurotransmitter Systems

A significant finding in the neuropharmacology of this compound derivatives is their ability to modulate neurotransmitter systems, specifically the glutamate system. A series of novel 6-aryl isoindolin-1-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2). nih.gov

Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. mGluR2, in particular, is involved in the regulation of glutamate release. By acting as negative allosteric modulators, these 6-aryl isoindolin-1-one derivatives can reduce the activity of mGluR2. nih.gov This modulation of the glutamatergic system suggests potential therapeutic applications in conditions characterized by excessive glutamate transmission. The research in this area has also focused on achieving selectivity for mGluR2 over the closely related mGluR3. nih.gov

Enzyme Inhibition Profiles

Carbonic Anhydrase Inhibition (hCA I and II)

Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) isoforms I and II. nih.gov Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes, including pH regulation. nih.gov The inhibitory effects of these compounds were compared against the standard inhibitor, acetazolamide (AAZ). nih.gov

Several of the synthesized isoindolinone derivatives demonstrated significant inhibitory activity, with some compounds exhibiting superior effects on both hCA I and hCA II compared to acetazolamide. nih.gov Specifically, compounds 2c and 2f in one study showed Ki values in the low nanomolar range, indicating a high affinity for the active site of these enzymes. nih.gov The potent inhibition of these isoforms suggests that isoindolinone derivatives could be promising candidates for further development as therapeutic agents targeting the carbonic anhydrase system. nih.gov

CompoundhCA I Ki (nM)hCA II Ki (nM)
2a87.08 ± 35.21160.34 ± 46.59
2b20.91 ± 5.6715.34 ± 5.56
2c11.48 ± 4.189.32 ± 2.35
2d24.38 ± 8.1325.17 ± 6.94
2e17.56 ± 4.2916.29 ± 4.11
2f16.09 ± 4.1414.87 ± 3.25
Acetazolamide (AAZ)45.17 ± 11.2337.18 ± 9.87

Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9) Inhibition

Isoindoline derivatives have been identified as potent and selective inhibitors of dipeptidyl peptidases 8 and 9 (DPP8 and DPP9). nih.gov These serine proteases are involved in various physiological processes, and their inhibition is a subject of therapeutic interest. frontiersin.org To develop selective inhibitors, a series of substituted isoindolines were synthesized as modified analogs of allo-Ile-isoindoline, a known DPP8/9 inhibitor. nih.gov

Structure-activity relationship (SAR) studies have shown that isoindoline derivatives are generally more potent inhibitors of DPP8 compared to isoquinoline derivatives. researchgate.net One particular derivative, featuring a 1-(4,4'-difluor-benzhydryl)-piperazine group at the P2 site, was found to be a very potent DPP8 inhibitor with an IC50 value of 14 nM and demonstrated over 2500-fold selectivity over DPP-IV and DPP-II. researchgate.net The research suggests that the S1 binding site of DPP8 may be larger than that of DPP-IV, allowing for the accommodation of bulkier residues like isoindoline. researchgate.net

HIV-1 Integrase Inhibition

Derivatives of 6,7-dihydroxyisoindolin-1-one have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov These compounds are designed as metal-chelating agents that can interfere with the catalytic activity of the enzyme. nih.gov Important structural features of these inhibitors include a coplanar arrangement of heteroatoms that can chelate the two catalytic Mg2+ ions in the active site of the integrase. nih.gov

Modifications to the basic 6,7-dihydroxyoxoisoindolin-1-one structure, such as increasing the spacer length between the metal-chelating portion and a linked halophenyl group, have been explored to enhance inhibitory potency. nih.gov The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one ring system has been used as a conformationally constrained equivalent of 2,3-dihydroxybenzoyl, providing good selectivity for the strand transfer reaction over the 3'-processing reaction catalyzed by the integrase. nih.gov These derivatives have shown inhibitory potency in the low micromolar range in in-vitro HIV-1 integrase assays. nih.gov

MDM2-p53 Protein-Protein Interaction Inhibition

The dysregulation of the p53 tumor suppressor pathway, often through its interaction with the murine double minute 2 (MDM2) protein, is a hallmark of many cancers. The development of small molecules that can inhibit the MDM2-p53 protein-protein interaction is a key therapeutic strategy. Isoindolinone-based compounds have emerged as a promising class of inhibitors.

A series of 2-N-alkyl-3-aryl-3-alkoxyisoindolinones have been synthesized and assessed for their ability to inhibit the MDM2-p53 interaction. Among these, NU8231 (3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one) demonstrated notable potency with a half-maximal inhibitory concentration (IC50) of 5.3 ± 0.9 µM in an enzyme-linked immunosorbent assay (ELISA). Further studies in a human sarcoma cell line (SJSA) showed that NU8231 could induce p53-dependent gene transcription in a dose-dependent manner, confirming its cellular activity.

Structure-activity relationship (SAR) studies on A-ring substituted 2-N-benzyl-3-(4-chlorophenyl)-3-(1-(hydroxymethyl)cyclopropyl)methoxy)isoindolinones have led to the development of compounds with enhanced potency. Specifically, the introduction of a 4-chloro or a 6-tert-butyl group on the isoindolinone A-ring conferred additional activity. The resolution of enantiomers of one such compound, 10a , revealed that the potent MDM2-p53 inhibitory activity resided in the (-)-enantiomer, which exhibited an IC50 of 44 ± 6 nM. In cellular assays, these compounds were shown to increase p53 protein levels and activate p53-dependent transcription of MDM2 and p21 in cells with MDM2 amplification.

Furthermore, novel spiro-oxindoline-based pyrazolo[3,4-b]pyridines, which incorporate an isoindolinone-related spirocyclic system, have been investigated as MDM2-p53 interaction inhibitors. The most potent of these, compound 7f , displayed an IC50 of 3.05 ± 0.12 µM in the MCF7 cell line, showing a 2.7-fold increase in activity when compared to the well-known MDM2 inhibitor, nutlin-1 (IC50 = 8.21 ± 0.25 µM).

CompoundScaffoldIC50Assay
NU82312-N-alkyl-3-aryl-3-alkoxyisoindolinone5.3 ± 0.9 µMELISA
(-)-10aA-ring substituted isoindolinone44 ± 6 nMNot specified
7fSpiro-oxindoline-based pyrazolo[3,4-b]pyridine3.05 ± 0.12 µMMCF7 cell line
Nutlin-1Reference Inhibitor8.21 ± 0.25 µMMCF7 cell line

Protein-Tyrosine Phosphatase Inhibition

Protein-tyrosine phosphatases (PTPs) are crucial enzymes in cellular signal transduction pathways, and their dysregulation is implicated in various diseases. Protein tyrosine phosphatase 1B (PTP1B), in particular, is a key negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.

While direct studies on this compound derivatives as PTP inhibitors are limited, research into related heterocyclic scaffolds suggests the potential of the isoindolinone core in designing PTP inhibitors. For instance, uncharged thioxothiazolidinone derivatives have been identified as competitive inhibitors of a subset of PTPs, including PTP1B. This highlights that non-peptidic, small molecules can effectively target the active site of these enzymes.

In the broader context of natural product-derived PTP1B inhibitors, polyphenolic compounds have shown significant activity. For example, a study on compounds from Dodonaea viscosa identified several polyphenols with PTP1B inhibitory potential. The most potent among them, viscosol , exhibited an IC50 of 13.5 µM. Kinetic studies revealed that viscosol acts as a reversible, mixed-type I inhibitor of PTP1B. This demonstrates that phenolic structures, which are a key feature of this compound, are favorable for PTP1B inhibition.

The exploration of isoindolinone-based structures as PTP1B inhibitors is a promising area for future research, given the demonstrated activity of related heterocyclic and phenolic compounds.

CompoundScaffoldIC50Target
ViscosolPolyphenol13.5 µMPTP1B

Urease Inhibitory Activity

Urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is a therapeutic strategy to combat infections by these organisms.

A series of 2,3-disubstituted isoindolin-1-one derivatives has been synthesized and evaluated for their inhibitory activity against Jack bean urease. All sixteen synthesized compounds in the series demonstrated urease inhibitory activity. Notably, compound 5c was identified as the most potent inhibitor, with an IC50 value of 10.07 ± 0.28 µM nih.gov. This potency is significantly greater than that of the standard urease inhibitors, thiourea (IC50 = 22.01 ± 0.10 µM) and hydroxyurea (IC50 = 100.00 ± 0.02 µM) nih.gov. The findings suggest that the isoindolin-1-one scaffold is a valuable template for the design of novel and potent urease inhibitors.

CompoundIC50 (µM)
5c10.07 ± 0.28
Thiourea (Standard)22.01 ± 0.10
Hydroxyurea (Standard)100.00 ± 0.02

α-Glycosidase and α-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, is a well-established therapeutic approach for the management of type 2 diabetes mellitus. By slowing down the digestion of carbohydrates, these inhibitors can help to control postprandial hyperglycemia.

Derivatives of 3,3-di(indolyl)indolin-2-one, a structurally related class to isoindolin-1-ones, have been investigated for their inhibitory effects on these enzymes. In one study, these compounds generally exhibited higher percentage inhibition of α-glucosidase compared to the standard drug, acarbose, at the same concentration. For α-amylase, the compounds showed a range of inhibitory activities. This dual inhibition profile is of interest for the development of new anti-diabetic agents.

Another study on 6-halogenated and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides also demonstrated dual inhibitory activity against α-glucosidase and α-amylase. For example, a 6-bromo-2-phenyl substituted derivative and its corresponding 6-bromo-8-iodo-2-phenyl-substituted derivative showed potent inhibition of both enzymes, with IC50 values for α-glucosidase of 1.08 ± 0.02 µM and 1.01 ± 0.05 µM, respectively. Their IC50 values against α-amylase were 5.33 ± 0.01 µM and 1.18 ± 0.06 µM, respectively. These activities were comparable or superior to acarbose. These findings underscore the potential of heterocyclic compounds with structural similarities to isoindolin-1-ones as inhibitors of key enzymes in carbohydrate metabolism.

Compound Class/DerivativeTarget EnzymeActivity
3,3-di(indolyl)indolin-2-onesα-GlucosidaseHigher % inhibition than acarbose
6-bromo-2-phenyl quinazoline 3-oxideα-GlucosidaseIC50 = 1.08 ± 0.02 µM
α-AmylaseIC50 = 5.33 ± 0.01 µM
6-bromo-8-iodo-2-phenyl quinazoline 3-oxideα-GlucosidaseIC50 = 1.01 ± 0.05 µM
α-AmylaseIC50 = 1.18 ± 0.06 µM
Acarbose (Standard)α-GlucosidaseIC50 = 4.40 ± 0.05 µM
α-AmylaseIC50 = 2.92 ± 0.02 µM

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these agents can help to improve cognitive function. The isoindoline-1,3-dione (phthalimide) scaffold, which is closely related to isoindolin-1-one, has been explored for the development of new AChE inhibitors.

In a study focused on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, several compounds were identified as potent AChE inhibitors. The most active compound in this series, 4a , which features an ortho-chlorine substituent on the benzyl ring, exhibited an IC50 of 0.91 ± 0.045 µM google.com. This is comparable to the potency of the well-established AChE inhibitor, donepezil (IC50 = 0.14 ± 0.03 µM) google.com. The study highlighted that electron-withdrawing groups at the ortho and para positions of the phenyl ring generally led to enhanced potency google.com.

Another series of novel 1-H-isoindole-1,3(2H)-dione derivatives also demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent AChE inhibitor from this series had an IC50 of 1.12 µM, while the best BuChE inhibitor showed an IC50 of 21.24 µM. These findings indicate that the isoindoline-1,3-dione and by extension, the isoindolin-1-one, core structures are promising frameworks for the design of new cholinesterase inhibitors for potential use in Alzheimer's disease therapy.

CompoundTarget EnzymeIC50 (µM)
4aAChE0.91 ± 0.045
Donepezil (Standard)AChE0.14 ± 0.03
Derivative IAChE1.12
Derivative IIIBuChE21.24

Cardiovascular and Renal System Modulation

Antihypertensive and Diuretic Applications

Derivatives of the isoindolinone scaffold have been investigated for their effects on the cardiovascular and renal systems, particularly as antihypertensive and diuretic agents. A notable example of a commercially available drug containing the isoindolinone moiety is chlorthalidone , which is a well-known diuretic used in the treatment of hypertension and edema.

The search for novel antihypertensive agents has led to the synthesis and evaluation of various indoline and isoindoline derivatives. In one research program, a number of 3-sulphamoyl-4-chlorobenzamides in the indoline and isoindoline series were synthesized and screened for their antihypertensive and diuretic activities in experimental models. This research led to the development of indapamide , an indoline-based antihypertensive diuretic.

Furthermore, a patent for 3-oxoisoindole compounds describes their utility as diuretics. These compounds are characterized by a general formula where substitutions at various positions of the isoindolinone ring system are explored to optimize diuretic activity. Clinical experiences with a derivative of isoindoline have also been reported, indicating its diuretic action in humans.

While specific studies focusing solely on this compound derivatives for these applications are not extensively detailed in the available literature, the established activity of structurally related compounds like chlorthalidone and the broader class of isoindoline derivatives underscores the potential of this chemical scaffold in the development of new cardiovascular and renal therapeutic agents.

Vasodilatory Effects

Research into the pharmacological effects of isoquinolinone derivatives has revealed potential vasodilatory properties. One such derivative, 2-Benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one (ZC2), has been shown to induce relaxation in rat mesenteric arteries and the abdominal aorta in a concentration-dependent manner. nih.gov This effect was observed in arteries pre-contracted with various agents, including KCl, phenylephrine, and U46619. nih.gov

The vasodilatory action of ZC2 appears to be independent of the endothelium. nih.gov Further investigation into the mechanism suggests that the compound influences calcium channels. ZC2 was found to shift the concentration-contraction curves induced by KCl, phenylephrine, and 5-hydroxytryptamine (5-HT) to the right in a non-parallel manner, indicating an interaction with both voltage-dependent calcium channels (VDCC) and receptor-operated calcium channels (ROCC). nih.gov

In a calcium-free environment, ZC2 demonstrated a concentration-dependent depression of vasoconstriction induced by phenylephrine and CaCl2. nih.gov It also reduced the contractile response to caffeine, which points to an inhibition of intracellular calcium release from the sarcoplasmic reticulum via ryanodine receptors. nih.gov The lack of effect from glibenclamide suggests that ATP-sensitive potassium channels are not involved in the ZC2-induced vasodilation. nih.gov These findings collectively indicate that the vasodilatory effects of this this compound derivative are mediated through the inhibition of both extracellular calcium influx and intracellular calcium release. nih.gov

Other Reported Biological Activities

Several studies have highlighted the antioxidant capabilities of isoindolinone derivatives. In one study, a ferrocene-substituted isoindolinone derivative, compound 11h, demonstrated significant antioxidant activity, showing a reduction of 16.25% at a 50 µg concentration. researchgate.net Another study synthesized novel isoindolinone derivatives and evaluated their antioxidant properties, identifying compound 2e as a particularly promising candidate with significant antioxidant effects. nih.gov

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. For instance, a derivative known as 3d was found to have potent free radical scavenging activity, which contributes to its protective effects against reactive oxygen species (ROS)-mediated cytotoxicity in HT22 cells. nih.gov This action is crucial in mitigating oxidative stress, a key factor in various pathological conditions. nih.gov The interruption of blood flow during an ischemic event, for example, leads to impaired energy metabolism and a cascade of oxidative stress, resulting in an overproduction of ROS and subsequent brain damage. mdpi.com

Derivatives of 2,3-dihydro-1H-isoindol-1-one have been investigated for their potential as therapeutic agents for ischemic stroke. nih.gov One such derivative, 3d, exhibited strong inhibitory activity on platelet aggregation induced by adenosine diphosphate and arachidonic acid, with efficacy superior to 3-n-butylphthalide and comparable to aspirin and edaravone. nih.gov

In preclinical models of ischemic stroke, including transient and permanent middle cerebral artery occlusion, compound 3d was shown to significantly reduce infarct size, improve neurobehavioral deficits, and decrease cerebral damage. nih.gov This neuroprotective effect is linked to its ability to attenuate ischemia/reperfusion-induced oxidative stress in the brain. nih.gov Furthermore, compound 3d demonstrated high absolute bioavailability and rapid distribution to brain tissue, maintaining high plasma concentrations, which is a desirable pharmacokinetic profile for treating acute ischemic strokes. nih.gov These findings suggest that 3-alkyl-2,3-dihydro-1H-isoindol-1-ones represent a novel class of compounds with the potential for the primary and secondary prevention of ischemic stroke. nih.gov

Certain 2,3-dihydro-1H-isoindol-1-one derivatives that are structurally related to piracetam have been synthesized and evaluated for their nootropic, or cognitive-enhancing, effects. nih.gov In studies using the passive avoidance test in mice, these compounds were assessed for their ability to reverse amnesia induced by scopolamine. nih.gov

One compound, (RS)-2, demonstrated nootropic activity at lower doses than piracetam, although with lower efficacy. nih.gov The diastereoisomers (R,R)-3 and (R,S)-3 were found to be as potent as piracetam in reversing scopolamine-induced amnesia, with (R,R)-3 showing higher efficacy than (R,S)-3. nih.gov Notably, these compounds did not exhibit anticonvulsant, sedative, or motor-coordinating impairing effects, although (R,R)-3 did show a myorelaxant effect at higher doses. nih.govresearchgate.net These results indicate that this series of 2,3-dihydro-1H-isoindol-1-one derivatives constitutes a new class of nootropic agents. nih.gov

Preclinical Research and Translational Potential of 6 Hydroxyisoindolin 1 One Based Compounds

In Vitro Efficacy Studies in Disease Models

Derivatives built upon the isoindolin-1-one (B1195906) scaffold have demonstrated significant efficacy in various in vitro disease models, particularly in oncology. The cytotoxic potential of these compounds has been evaluated against a panel of human cancer cell lines, revealing promising activity.

For instance, a series of novel isoindolinone derivatives demonstrated potent anticancer activity. A ferrocene-substituted isoindolinone compound, designated 11h, showed notable efficacy with IC50 values of 1.0 µM and 1.5 µM against A549 lung cancer and MCF-7 breast cancer cell lines, respectively. researchgate.net In another study, compounds based on the related indolin-2-one scaffold, compounds 9 and 20, were identified as the most cytotoxic agents against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells, with IC50 values ranging from 2.53 to 7.54 µM. nih.gov

Beyond cancer, the therapeutic potential of this scaffold extends to other areas. A series of 2,3-disubstituted isoindolin-1-one derivatives were evaluated for their ability to inhibit urease, an enzyme implicated in diseases caused by pathogens like Helicobacter pylori. Among the synthesized compounds, derivative 5c was the most potent, exhibiting an IC50 value of 10.07 ± 0.28 µM against Jack bean urease. nih.gov This inhibitory activity was more than twofold stronger than the standard inhibitor thiourea. nih.gov

Table 1: In Vitro Efficacy of Isoindolin-1-one Based Compounds in Disease Models
CompoundDisease Model / Cell LineEfficacy Metric (IC50)Reference
Ferrocene-substituted isoindolinone (11h)A549 (Lung Cancer)1.0 µM researchgate.net
Ferrocene-substituted isoindolinone (11h)MCF-7 (Breast Cancer)1.5 µM researchgate.net
Indolin-2-one derivative (9)HepG-2 (Liver Cancer)2.53 µM nih.gov
Indolin-2-one derivative (9)MCF-7 (Breast Cancer)7.54 µM nih.gov
Indolin-2-one derivative (20)HepG-2 (Liver Cancer)3.08 µM nih.gov
Indolin-2-one derivative (20)MCF-7 (Breast Cancer)5.28 µM nih.gov
Isoindolin-1-one derivative (5c)Jack bean Urease10.07 ± 0.28 µM nih.gov

Enzyme Inhibition Kinetic Studies and Binding Affinity Assessments

A primary focus of research on 6-hydroxyisoindolin-1-one analogues has been their role as enzyme inhibitors. Kinetic studies are essential to characterize the potency and mechanism of these interactions. The inhibition constant (Ki) is a critical parameter derived from these studies, indicating the concentration of inhibitor required to produce half-maximum inhibition. nih.gov

A notable area of success for this scaffold is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair. nih.gov Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com Research has led to the discovery of novel isoindolinone-based PARP1 inhibitors with single-digit nanomolar potency. nih.gov Computational docking studies have further elucidated the binding interactions, with one ferrocene-substituted compound showing a calculated binding affinity of -6.7 kcal/mol. researchgate.net

Isoindolinone derivatives have also been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. A study of novel synthesized derivatives reported high affinity for these enzymes, with Ki values in the low nanomolar range. nih.gov These compounds exhibited Ki values for hCA I ranging from 11.48 ± 4.18 to 87.08 ± 35.21 nM and for hCA II from 9.32 ± 2.35 to 160.34 ± 46.59 nM. nih.gov

Table 2: Enzyme Inhibition and Binding Affinity of Isoindolin-1-one Analogues
Compound Series / AnalogueTarget EnzymeInhibition / Affinity MetricValueReference
Novel Isoindolinone Derivatives (2a-f)hCA IKi11.48 - 87.08 nM nih.gov
Novel Isoindolinone Derivatives (2a-f)hCA IIKi9.32 - 160.34 nM nih.gov
Novel Isoindolinone InhibitorsPARP1PotencySingle-digit nanomolar nih.gov
Ferrocene-substituted isoindolinone (11h)Anticancer TargetBinding Affinity-6.7 kcal/mol researchgate.net
Isoindolin-1-one derivative (5c)UreaseIC5010.07 µM nih.gov

Cytotoxicity Evaluation in Healthy Cell Lines

A critical step in preclinical drug development is to assess the selectivity of a compound for its target cells over healthy, non-pathological cells. High cytotoxicity against healthy cells can limit the therapeutic window of a potential drug. Studies on isoindolin-1-one based compounds have included evaluations against healthy cell lines to determine their selectivity profile.

In a study focused on novel isoindolinone derivatives with carbonic anhydrase and antioxidant activity, the synthesized compounds were evaluated for their effects on healthy cells. The results were highly encouraging, as none of the compounds displayed cytotoxic effects at the tested concentrations. nih.gov This suggests a favorable selectivity profile for this series of molecules.

Further evidence of selectivity comes from research on related scaffolds. For example, the compound 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, which was potently cytotoxic against multiple human tumor cell lines, showed minimal effect on healthy human peripheral blood mononuclear cells (PBMCs), with a high IC50 value of 273 μM. nih.gov This significant difference in potency between cancer cells and healthy cells underscores the potential for developing selective therapeutics from these structural classes.

Table 3: Cytotoxicity of Isoindolin-1-one Based Compounds in Healthy Cell Lines
Compound / SeriesHealthy Cell LineCytotoxicity FindingReference
Novel Isoindolinone Derivatives (2a-f)Not specifiedNo cytotoxic effects observed at tested concentrations. nih.gov
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i)Human Peripheral Blood Mononuclear Cells (PBMC)Low cytotoxicity (IC50 = 273 µM). nih.gov

Future Directions in Clinical Translation and Drug Development for this compound Analogues

The promising preclinical data for this compound and its analogues provide a strong foundation for future research aimed at clinical translation. A key future direction is the development of next-generation, highly selective inhibitors. For example, in the context of PARP inhibition, research is moving towards PARP1-selective inhibitors to potentially achieve a more potent and safer profile, which could facilitate their use in combination with other agents like chemotherapy. ecancer.org

Optimizing the drug-like properties of these compounds is another critical area. Future work will likely focus on structural modifications to enhance pharmacokinetic parameters, such as improved oral bioavailability and central nervous system (CNS) penetration for neurological applications. nih.gov Efforts to overcome challenges like P-glycoprotein (P-gp) mediated drug efflux are also crucial for ensuring therapeutic concentrations of the drug reach the target site. nih.gov

The versatility of the isoindolin-1-one scaffold will continue to be explored for new therapeutic applications beyond oncology. Its demonstrated activity against targets relevant to neurological disorders, such as glucosylceramide synthase for Parkinson's disease, and infectious diseases opens new avenues for drug development. nih.govnih.gov Furthermore, overcoming acquired resistance to existing therapies is a major clinical challenge, and novel isoindolin-1-one derivatives are being investigated as a strategy to address this issue, particularly for first-generation PARP inhibitors. researchgate.netmdpi.com The development of multi-target agents, such as compounds with both enzyme inhibitory and antioxidant effects, represents an innovative strategy for addressing complex diseases. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.